molecular formula C14H17ClN4O B14329548 1-Piperazinecarboxamide, 4-(2-quinolinyl)-, monohydrochloride CAS No. 101153-55-3

1-Piperazinecarboxamide, 4-(2-quinolinyl)-, monohydrochloride

Cat. No.: B14329548
CAS No.: 101153-55-3
M. Wt: 292.76 g/mol
InChI Key: IAWDUHVOIHCGSD-UHFFFAOYSA-N
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Description

1-Piperazinecarboxamide, 4-(2-quinolinyl)-, monohydrochloride: is a chemical compound that belongs to the class of piperazine derivatives. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring attached to a quinoline moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxamide, 4-(2-quinolinyl)-, monohydrochloride typically involves the reaction of 4-(2-quinolinyl)-1-piperazinecarboxamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the monohydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the careful control of temperature, pressure, and reaction time to ensure consistent product quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxamide, 4-(2-quinolinyl)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the piperazine or quinoline rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce piperazine derivatives with altered functional groups.

Scientific Research Applications

1-Piperazinecarboxamide, 4-(2-quinolinyl)-, monohydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies related to enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxamide, 4-(2-quinolinyl)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

1-Piperazinecarboxamide, 4-(2-quinolinyl)-, monohydrochloride can be compared with other similar compounds, such as:

    4-(2-Quinolyl)-1-piperazinecarboxamide: Lacks the hydrochloride group, which may affect its solubility and reactivity.

    N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(2-quinolinyl)-1-piperazinecarboxamide: Contains additional functional groups that may impart different chemical and biological properties.

The uniqueness of this compound lies in its specific structure, which combines the piperazine and quinoline moieties with a hydrochloride group, resulting in distinct properties and applications.

Properties

CAS No.

101153-55-3

Molecular Formula

C14H17ClN4O

Molecular Weight

292.76 g/mol

IUPAC Name

4-quinolin-2-ylpiperazine-1-carboxamide;hydrochloride

InChI

InChI=1S/C14H16N4O.ClH/c15-14(19)18-9-7-17(8-10-18)13-6-5-11-3-1-2-4-12(11)16-13;/h1-6H,7-10H2,(H2,15,19);1H

InChI Key

IAWDUHVOIHCGSD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3C=C2)C(=O)N.Cl

Origin of Product

United States

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